2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, an anilinomethyl group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through a cyclization reaction, followed by the introduction of the anilinomethyl and dichlorophenyl groups. The final step often involves the formation of the acetohydrazide moiety under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could occur at the triazole ring or the anilinomethyl group.
Substitution: The dichlorophenyl group may participate in substitution reactions, especially nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its triazole ring and dichlorophenyl group are common motifs in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions due to its unique chemical structure.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and may exhibit similar chemical and biological properties.
Dichlorophenyl compounds: Compounds with dichlorophenyl groups are often used in pharmaceuticals and agrochemicals.
Acetohydrazides: These compounds are known for their potential as intermediates in organic synthesis and pharmaceuticals.
Uniqueness
What sets 2-{[5-(ANILINOMETHYL)-4-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H20Cl2N6O3S |
---|---|
Molecular Weight |
543.4 g/mol |
IUPAC Name |
2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20Cl2N6O3S/c25-16-7-9-20(19(26)10-16)32-22(13-27-17-4-2-1-3-5-17)29-31-24(32)36-14-23(35)30-28-12-15-6-8-18(33)11-21(15)34/h1-12,27,33-34H,13-14H2,(H,30,35)/b28-12+ |
InChI Key |
DVOZJZPFVUDCTG-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
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